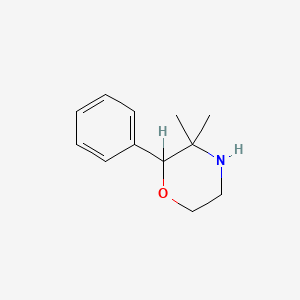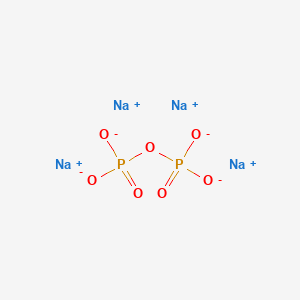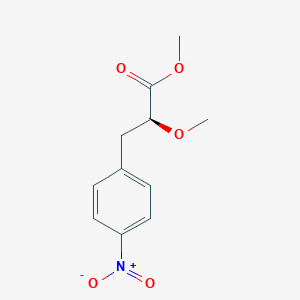
3,3-Dimethyl-2-phenylmorpholine
Vue d'ensemble
Description
“3,3-Dimethyl-2-phenylmorpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of the psychostimulant drug phenmetrazine . Most of these compounds act as releasers of monoamine neurotransmitters and have stimulant effects .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has seen significant advancements recently . These advances include the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the search results. However, it is a derivative of phenylmorpholine, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. However, morpholine derivatives are known to have wide pharmacological activity .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the search results. However, morpholine is physically a liquid with no color and has a fish-like or ammonia odor .
Mécanisme D'action
Target of Action
3,3-Dimethyl-2-phenylmorpholine is a derivative of phenylmorpholine . Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors .
Mode of Action
Based on the known actions of similar compounds, it likely interacts with its targets (monoamine neurotransmitters and serotonin receptors) to produce changes in the central nervous system . This interaction could potentially lead to an increase in the release of these neurotransmitters, resulting in stimulant effects .
Biochemical Pathways
Given its potential role as a monoamine neurotransmitter releaser and serotonin receptor agonist, it may influence pathways related to these neurotransmitters . These pathways play crucial roles in mood regulation, arousal, and other cognitive functions.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
Based on the known effects of similar compounds, it likely results in increased levels of monoamine neurotransmitters and activation of serotonin receptors . This could potentially lead to changes in mood, arousal, and other cognitive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs. It’s important to note that factors such as temperature, humidity, and individual health status can potentially affect the pharmacokinetics and pharmacodynamics of many drugs .
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-2-phenylmorpholine has several advantages as a starting material for organic synthesis. It is readily available, relatively inexpensive, and has a high purity level. It is also a versatile compound that can be used in a variety of organic reactions. However, this compound has some limitations, such as its low boiling point and low solubility in water.
Orientations Futures
There are several future directions for the use of 3,3-Dimethyl-2-phenylmorpholine in scientific research. One potential area is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area is the synthesis of new materials with unique properties using this compound as a building block. Additionally, this compound can be used as a solvent in organic reactions, and further research can be done to optimize its use in various reaction conditions.
Méthodes De Synthèse
3,3-Dimethyl-2-phenylmorpholine can be synthesized by the reaction of morpholine with acetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic substitution mechanism, where the acetophenone acts as an electrophile and the morpholine acts as a nucleophile. The resulting product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
3,3-Dimethyl-2-phenylmorpholine has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used as a solvent in organic reactions due to its unique properties.
Safety and Hazards
The specific safety and hazards of “3,3-Dimethyl-2-phenylmorpholine” are not detailed in the search results. However, safety data sheets for similar compounds can provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .
Propriétés
IUPAC Name |
3,3-dimethyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWYXLVYEOEEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906047 | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-66-7 | |
| Record name | Morpholine, 3,3-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)



![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)